

Pimelic Diphenylamide 106: A Comparative Analysis of Enzyme Cross-Reactivity

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Compound of Interest		
Compound Name:	Pimelic Diphenylamide 106	
Cat. No.:	B1682606	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the enzymatic selectivity of **Pimelic Diphenylamide 106**, with supporting data and experimental context.

Pimelic Diphenylamide 106 (also known as RGFA-8 or TC-H 106) is a potent, slow, tight-binding inhibitor of Class I histone deacetylases (HDACs).[1][2][3][4] Its selectivity within the HDAC family, particularly its preference for HDAC3, has made it a valuable tool in preclinical research, notably in studies related to neurodegenerative diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity of **Pimelic Diphenylamide 106** with other enzymes, offering a resource for researchers designing experiments and interpreting results.

HDAC Isoform Selectivity Profile

Pimelic Diphenylamide 106 demonstrates marked selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) over Class II HDACs.[1][2] The inhibitory activity is characterized by slow-on/slow-off binding kinetics, which results in a time-dependent increase in potency and prolonged target engagement.[1][5]

Below is a summary of the inhibitory activity of **Pimelic Diphenylamide 106** and other selected Class I HDAC inhibitors against key HDAC isoforms.



Compound	Class	HDAC1 (IC50/Ki, nM)	HDAC2 (IC50/Ki, nM)	HDAC3 (IC50/Ki, nM)	Notes
Pimelic Diphenylamid e 106	Class I Selective	150 (IC50) / 148 (Ki)[1][3] [4]	760 (IC50) / ~102 (Ki)[1] [3][4]	370 (IC50) / 14 (Ki)[1][3] [4]	Slow, tight-binding inhibitor with a preference for HDAC3. No activity against Class II HDACs.[1]
Entinostat (MS-275)	Class I Selective	Low nM (MEC50)	Low μM (MEC50)	Low μM (MEC50)	Selective for Class I HDACs, with highest potency for HDAC1.
Mocetinostat (MGCD0103)	Class I/IV Selective	150 (IC50)	290 (IC50)	1660 (IC50)	Potent against Class I and IV HDACs.
RGFP966	HDAC3 Selective	>15,000 (IC50)	>15,000 (IC50)	80 (IC50)	Highly selective for HDAC3 over other HDAC isoforms.



Suberoylanili de Hydroxamic Acid (SAHA)	Pan-HDAC Inhibitor	17.3 (IC50)	-	24.1 (IC50)	A pan-HDAC inhibitor with a fast-on/fast-off binding mechanism, used as a
					used as a
					comparator.
					[1]

Note: IC50 and Ki values can vary depending on the assay conditions, such as pre-incubation time. The slow-binding nature of **Pimelic Diphenylamide 106** means that its apparent potency (IC50) increases with longer pre-incubation times with the enzyme.[1]

Cross-Reactivity with Other Enzyme Classes

A comprehensive, broad-panel screening of **Pimelic Diphenylamide 106** against a diverse range of non-HDAC enzyme classes (e.g., kinases, proteases, phosphatases) is not publicly available at the time of this publication. The primary focus of published research has been on its selectivity within the HDAC family.

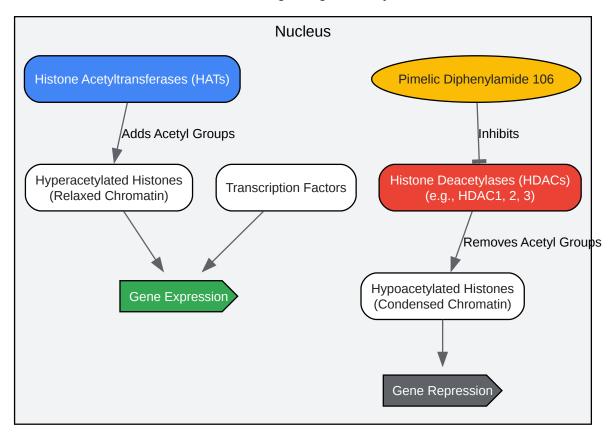
While a study on a structurally related pimelic diphenylamide, HDACi 4b, also focused on its HDAC selectivity, it did not provide a broad off-target enzyme profile.[5][6][7] The lack of such data represents a significant knowledge gap. Researchers should exercise caution when interpreting cellular phenotypes resulting from treatment with **Pimelic Diphenylamide 106**, as potential off-target effects on other enzyme systems cannot be ruled out without explicit testing.

Signaling Pathway and Experimental Workflow

To provide a better understanding of the context in which **Pimelic Diphenylamide 106** acts, the following diagrams illustrate the general signaling pathway of HDACs and a typical experimental workflow for assessing enzyme inhibition.

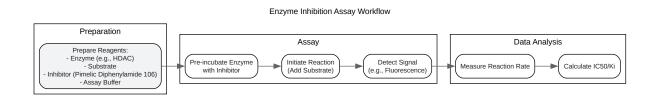


HDAC Signaling Pathway



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Caption: A simplified diagram of the role of HDACs in gene regulation.



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Caption: A general workflow for an in vitro enzyme inhibition assay.



Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays, which can be adapted for assessing the cross-reactivity of compounds like **Pimelic Diphenylamide 106**.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol is based on the use of a fluorogenic substrate.

- Reagent Preparation:
 - Prepare a stock solution of Pimelic Diphenylamide 106 in DMSO.
 - Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
 - Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
 - Prepare a developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
- Assay Procedure:
 - Add the diluted **Pimelic Diphenylamide 106** solution to the wells of a 96-well plate at various concentrations. Include a DMSO-only control.
 - Add the diluted HDAC enzyme to the wells.
 - Pre-incubate the enzyme and inhibitor for a specified time (e.g., 1-3 hours) at 37°C to allow for slow binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction and develop the signal by adding the developer solution.



 Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

Data Analysis:

- Calculate the percentage of inhibition for each concentration of Pimelic Diphenylamide
 106 relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol outlines a common method for assessing kinase inhibition.

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., Pimelic Diphenylamide 106) in DMSO.
 - Prepare the kinase reaction buffer, kinase-enzyme solution, and substrate solution according to the manufacturer's instructions.
- Assay Procedure:
 - Add the test compound at various concentrations to the wells of a 384-well plate.
 - Add the kinase and substrate solution to the wells.
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
 - Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.



- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of kinase activity relative to a no-inhibitor control.
 - Determine the IC50 value by plotting the percentage of activity against the inhibitor concentration.

General Protease Inhibition Assay (Example: FRET-based Assay)

This protocol describes a general method for measuring protease inhibition.

- Reagent Preparation:
 - Prepare a stock solution of the test compound in DMSO.
 - Dilute the protease to a working concentration in an appropriate assay buffer.
 - Prepare a FRET-based protease substrate in the assay buffer.
- Assay Procedure:
 - Dispense the test compound at various concentrations into a 96-well plate.
 - Add the diluted protease to the wells and pre-incubate for a short period.
 - Initiate the reaction by adding the FRET substrate.
 - Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
- Data Analysis:
 - Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
 - Calculate the percentage of inhibition compared to the no-inhibitor control.



Determine the IC50 value from the dose-response curve.

Conclusion

Pimelic Diphenylamide 106 is a highly selective inhibitor of Class I HDACs, with a notable preference for HDAC3. Its slow, tight-binding mechanism distinguishes it from pan-HDAC inhibitors like SAHA. While its selectivity within the HDAC family is well-documented, a comprehensive understanding of its cross-reactivity with other enzyme classes is currently lacking in the public domain. Researchers utilizing this compound should be mindful of this data gap and may consider conducting broader selectivity profiling to fully characterize its pharmacological effects in their specific experimental systems.

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